methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a thiadiazole ring, a chlorobenzyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazole ring.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiadiazole derivative with hydrazine or a hydrazine derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The thiadiazole ring and chlorobenzyl group are likely involved in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound has a similar benzoate ester structure but lacks the thiadiazole ring and chlorobenzyl group.
Methyl 4-acetyl-5-oxohexanoate: Another ester with a different functional group arrangement.
Uniqueness
Methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate is unique due to its combination of a thiadiazole ring, chlorobenzyl group, and hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler esters or thiadiazole derivatives.
Properties
Molecular Formula |
C20H17ClN4O3S3 |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H17ClN4O3S3/c1-28-18(27)15-6-2-13(3-7-15)10-22-23-17(26)12-30-20-25-24-19(31-20)29-11-14-4-8-16(21)9-5-14/h2-10H,11-12H2,1H3,(H,23,26)/b22-10+ |
InChI Key |
VLJCPKWWRFPRLF-LSHDLFTRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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